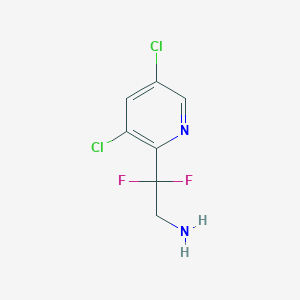
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine
Cat. No. B8301973
M. Wt: 227.04 g/mol
InChI Key: NJUWHAVIVHODOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09301526B2
Procedure details


To a solution of 1.3 g (5.7 mmol) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol (Int-9) in dry acetonitrile under argon, were added 0.744 mL (9.12 mmol) of dry pyridine. The reaction mixture was cooled to 0° C. and 1.06 mL (6.27 mmol) of triflic anhydride were added dropwise in 15 min while maintaining the temperature below 8° C. The reaction mixture was stirred at 0° C. for additional 30 min 9.9 mL of a 28% w/w aqueous solution of ammonia (144 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. The reaction mixture was diluted with 50 mL of brine and the product extracted three times with 25 mL of ethyl acetate. The organic phases were collected, washed three times with 40 mL of brine and dried over magnesium sulfate. Afater evaporation of the solvent under vacuum 1.09 g of brown oil were obtained. After purification by column chromatography on silica gel (heptane/ethyl acetate gradient) 0.65 g (50%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanamine (IIa-15) were obtained as a yellow oil, (M+1)=227, 19F-NMR (235 MHz, CDCl3) δ (ppm): −104.80 (CF2).
Quantity
1.3 g
Type
reactant
Reaction Step One





Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]([F:13])([F:12])[CH2:10]O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:14]1C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.N>C(#N)C.[Cl-].[Na+].O>[Cl:1][C:2]1[C:3]([C:9]([F:13])([F:12])[CH2:10][NH2:14])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C(CO)(F)F
|
|
Name
|
|
|
Quantity
|
0.744 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
1.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
144 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
brine
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 8° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted three times with 25 mL of ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phases were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 40 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Afater evaporation of the solvent under vacuum 1.09 g of brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After purification by column chromatography on silica gel (heptane/ethyl acetate gradient) 0.65 g (50%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanamine (IIa-15)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained as a yellow oil, (M+1)=227, 19F-NMR (235 MHz, CDCl3) δ (ppm): −104.80 (CF2)
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C(CN)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
